molecular formula C18H16FN3O2 B4484905 N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4484905
M. Wt: 325.3 g/mol
InChI Key: KIYJNNDBXTWHKE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a series of reactions, including amide bond formation and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Quinazolinone derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    N-(3-methylphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Similar structure with a methyl group instead of fluorine.

    N-(3-nitrophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can significantly influence its chemical and biological properties. Fluorine is known to enhance the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic profiles and biological activity.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-5-3-6-14(11-13)21-17(23)9-4-10-22-12-20-16-8-2-1-7-15(16)18(22)24/h1-3,5-8,11-12H,4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYJNNDBXTWHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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